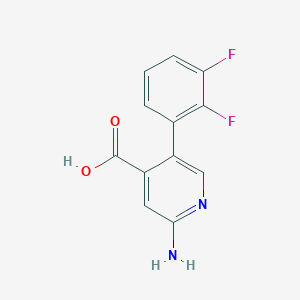

2-Amino-5-(2,3-difluorophenyl)isonicotinic acid

Description

Overview of Isonicotinic Acid Derivatives in Contemporary Chemical and Biological Research

Isonicotinic acid, also known as 4-pyridinecarboxylic acid, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. chempanda.comnih.gov These compounds are isomers of nicotinic acid (Vitamin B3) and are recognized for their wide range of biological activities. chempanda.comresearchgate.net Historically, the most famous derivative is isonicotinic acid hydrazide, commonly known as isoniazid, a frontline drug for the treatment of tuberculosis. chempanda.comnih.govresearchgate.net

Contemporary research continues to explore isonicotinic acid derivatives for a multitude of therapeutic applications. Studies have revealed their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govbenthamdirect.comnih.gov For instance, certain derivatives have shown astounding inhibitory activities against enzymes like myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and various kinases. nih.gov The reactivity of the pyridine (B92270) nitrogen atom is considered essential for the biological activity of many of these derivatives. nih.gov The versatility of the isonicotinic acid scaffold allows for extensive chemical modification, making it a privileged structure in the design and synthesis of novel therapeutic agents. nih.govnih.gov Furthermore, these derivatives serve as crucial precursors in the synthesis of agrochemicals and are used as organic ligands in the formation of coordination polymers. chempanda.comdataintelo.com

Significance of Pyridine Scaffolds in Advanced Medicinal Chemistry Research

The pyridine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in drug discovery. nih.govnih.gov It is a core component in over 7000 existing drug molecules and is found in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. nih.govrsc.org The presence of the nitrogen atom makes the pyridine ring a polar and ionizable aromatic molecule, which can be leveraged to enhance the solubility and bioavailability of drug candidates. enpress-publisher.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. rsc.orgresearchgate.net Its versatility as a reactant and a starting material allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of a molecule. nih.govenpress-publisher.com The incorporation of a pyridine moiety can improve a molecule's pharmacokinetic and pharmacodynamic profiles by enhancing metabolic stability, cellular permeability, and protein-binding characteristics. rsc.org Consequently, pyridine derivatives are integral to the development of drugs across diverse therapeutic areas, including antibacterial, antiviral, and anticancer agents. nih.govresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyridine Scaffold This table is generated based on information from the text and general chemical knowledge.

| Drug Name | Therapeutic Class | Role of Pyridine Scaffold |

|---|---|---|

| Isoniazid | Antitubercular | Core structural component of the active pharmacophore. nih.gov |

| Atazanavir | Antiviral (HIV) | Part of the complex heterocyclic structure, contributing to target binding. nih.gov |

| Imatinib | Anticancer | A key component for binding to the target kinase. nih.gov |

| Amrinone/Milrinone | Vasodilator | Forms the central scaffold of the molecule, essential for its biological activity. rsc.org |

| Ethionamide | Antitubercular | A thioamide-derivative of isonicotinic acid. nih.govdrugbank.com |

Impact of Fluorine Substitution on Molecular Properties and Research Applications in Pyridine Derivatives

The strategic incorporation of fluorine atoms into organic molecules, particularly into heterocyclic rings like pyridine, is a powerful and widely used strategy in modern drug design. nbinno.comnbinno.com Fluorine substitution can dramatically alter a molecule's physicochemical and biological properties in beneficial ways. nbinno.comnih.gov

Fluorine substitution also modulates a molecule's electronic properties. deepdyve.com Fluorine is the most electronegative element, and its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. nih.govacs.org Furthermore, the introduction of fluorine can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes and improve its absorption and distribution. nbinno.comnbinno.comacs.org This modification can also lead to stronger binding affinity with target proteins through the formation of favorable electrostatic interactions. nbinno.comacs.org The unique properties conferred by fluorine have made fluorinated pyridines essential components in the development of pharmaceuticals and agrochemicals. nbinno.comchemeurope.comuni-muenster.de

Table 2: Key Effects of Fluorine Substitution in Medicinal Chemistry

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increases resistance to enzymatic degradation, prolonging the drug's half-life. | nih.govacs.org |

| Binding Affinity | Can enhance binding to target proteins through new electrostatic interactions. | nbinno.comacs.org |

| Lipophilicity | Often increases, which can improve membrane permeability and absorption. | nbinno.comnbinno.com |

| pKa Modification | The strong electron-withdrawing effect can alter the acidity/basicity of the molecule. | nih.govacs.org |

| Conformation | Can influence the preferred shape of a molecule, affecting its fit in a receptor's binding site. | nbinno.com |

| Bioavailability | The combination of increased stability and permeability can lead to improved bioavailability. | acs.org |

Current Research Gaps and Future Directions for 2-Amino-5-(2,3-difluorophenyl)isonicotinic Acid

The specific compound, this compound, represents a novel chemical entity that combines the key features discussed above: an isonicotinic acid core, an amino group that can serve as a synthetic handle or interaction point, and a uniquely substituted difluorophenyl group. A significant research gap exists, as there is a lack of specific published studies focusing on the synthesis and biological evaluation of this particular molecule.

Future research directions should focus on several key areas:

Synthesis: Developing a reliable and scalable synthetic route to this compound is the first critical step. This would likely involve cross-coupling methodologies to attach the difluorophenyl ring to a pre-functionalized pyridine core.

Biological Screening: Given the rich pharmacology of related scaffolds, this compound should be screened against a wide range of biological targets. The presence of the 2-amino-pyridine structure, a common pharmacophore, suggests potential activity as a kinase inhibitor. The isonicotinic acid core points toward potential antimicrobial or anti-inflammatory properties. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: The 2,3-difluoro substitution pattern on the phenyl ring offers a specific electronic and steric profile that is less common than other fluorination patterns. Investigating how this specific substitution influences biological activity compared to non-fluorinated, mono-fluorinated, or trifluoromethylated analogues would provide valuable insights for medicinal chemistry.

Materials Science Applications: Beyond medicine, the compound could be explored as a building block for novel polymers or metal-organic frameworks, where the specific electronic and hydrogen-bonding capabilities of the molecule could be exploited.

The exploration of this compound holds promise for uncovering new chemical and biological functions, driven by the proven potential of its constituent chemical motifs.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-9-3-1-2-6(11(9)14)8-5-16-10(15)4-7(8)12(17)18/h1-5H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGFEMLUYMOREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687345 | |

| Record name | 2-Amino-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261754-76-0 | |

| Record name | 2-Amino-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 2,3 Difluorophenyl Isonicotinic Acid and Analogues

Synthetic Approaches to 2-Aminoisonicotinic Acid Core Structures

The 2-aminoisonicotinic acid scaffold is a crucial building block for a wide range of pharmaceutical compounds. Several synthetic strategies have been developed for its construction. One notable one-pot synthesis method is reminiscent of the Guareschi-Thorpe condensation. organic-chemistry.org This approach utilizes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.org The reaction proceeds through condensation, hydrolysis, and selective decarboxylation to afford a variety of substituted 2-aminoisonicotinic acids in good yields. organic-chemistry.org Mechanistic studies suggest an in situ hydrolysis of the imino ester, followed by condensation and cyclization with selective decarboxylation. organic-chemistry.org

Another versatile method involves the nucleophilic substitution of a chlorine atom in 2-chloro-3-cyanopyridine (B134404) with various amines, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. nih.gov Furthermore, a four-step synthesis starting from quinoline (B57606) has been developed, which involves oxidation to 2,3-pyridinedicarboxylic acid, followed by anhydride (B1165640) formation, ammonolysis, and a Hofmann degradation to introduce the C2 amino group. researchgate.net A more direct route utilizes 2-chloro-3-trichloromethylpyridine as a starting material, which is first reacted with liquid ammonia (B1221849) to form 2-amino-3-trichloromethylpyridine. google.com Subsequent hydrolysis under alkaline conditions yields the 2-aminonicotinate salt, which upon acidification gives the desired acid. google.com

Table 1: Comparison of Synthetic Routes to 2-Aminoisonicotinic Acid Derivatives

| Starting Material | Key Reactions | Advantages |

|---|---|---|

| 2,4-Dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride | Guareschi-Thorpe like condensation, hydrolysis, decarboxylation | One-pot synthesis, good yields, wide substituent tolerance organic-chemistry.org |

| 2-Chloro-3-cyanopyridine | Nucleophilic substitution, nitrile hydrolysis | Versatile for introducing different amino groups nih.gov |

| Quinoline | Oxidation, anhydride formation, ammonolysis, Hofmann degradation | Utilizes an inexpensive starting material researchgate.net |

| 2-Chloro-3-trichloromethylpyridine | Amination, hydrolysis | Simple process with good yields and high purity google.com |

Strategies for Introducing the 2,3-Difluorophenyl Moiety at Position 5 of the Isonicotinic Acid Ring

The introduction of the 2,3-difluorophenyl group at the 5-position of the isonicotinic acid ring is a key step that can be achieved through various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this transformation. rsc.orgresearchgate.net This typically involves the reaction of a 5-halo-2-aminoisonicotinic acid derivative with a 2,3-difluorophenylboronic acid or its corresponding ester. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions. researchgate.net

Pyridine (B92270) sulfinates have also emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org This method can be particularly advantageous for 2-substituted pyridines where the corresponding boronates may be unstable or exhibit low reactivity. rsc.org Direct arylation via C-H activation is another increasingly important strategy. nih.gov This approach avoids the pre-functionalization of the pyridine ring, making it a more atom-economical process. Rhodium(I)-catalyzed direct arylation has been shown to be effective for pyridines and quinolines. nih.gov

Regioselective Fluorination Techniques in Pyridine Systems

The incorporation of fluorine atoms into pyridine rings can significantly modulate the physicochemical and biological properties of molecules. Achieving regioselectivity in these fluorination reactions is a significant synthetic challenge.

Direct Meta- and Para-Difluoromethylation of Pyridines

The direct introduction of a difluoromethyl group into a pyridine ring is a highly sought-after transformation. nih.gov Recent advancements have enabled the site-selective C-H difluoromethylation of pyridines at the meta- or para-positions. nih.govdntb.gov.uaeurekalert.org One strategy involves the use of oxazino pyridine intermediates, which are readily accessible from pyridines. These intermediates undergo a radical process for meta-C-H difluoromethylation. nih.govdntb.gov.ua The regioselectivity can be switched to the para-position by the in situ transformation of the oxazino pyridines to pyridinium (B92312) salts under acidic conditions. nih.govdntb.gov.ua This method is notable for its mild conditions and applicability to the late-stage functionalization of complex molecules. nih.goveurekalert.org

Nucleophilic Fluorination Routes Utilizing Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates for the functionalization of the pyridine ring, particularly for nucleophilic substitutions. researchgate.net The activation of pyridine N-oxides allows for the introduction of fluorine at the C2-position. acs.org A facile, metal-free method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are excellent precursors for the synthesis of 2-fluoropyridines. acs.org This approach offers good functional group compatibility. acs.org Additionally, a one-pot procedure for the synthesis of 2-substituted pyridines from pyridine-N-oxides and various nucleophiles has been developed using the phosphonium (B103445) salt, PyBroP, for substrate activation. acs.org

Photoredox-Mediated Approaches to Fluorinated Pyridine Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. acs.orgresearchgate.net This methodology can be applied to the synthesis of fluorinated pyridine derivatives. acs.org One approach involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers under photoredox conditions to generate 3-fluoropyridines. acs.org The reaction proceeds through the generation of a difluorinated radical that adds to the enol ether. acs.org Photoredox-mediated methods also enable the direct C-H fluorination of arenes and heteroarenes. nih.gov Furthermore, photoredox catalysis can be used for the difluoroalkylation of pyridine N-oxides, providing a regioselective route to C2- or C4-difluoroalkylated pyridines. tandfonline.com

Carbon-Carbon Coupling Reactions for Aryl Substitution on Pyridine Rings

Carbon-carbon coupling reactions are fundamental to the synthesis of aryl-substituted pyridines. The Suzuki-Miyaura cross-coupling reaction is a widely used method, although it can be challenging for 2-substituted pyridines due to the instability and low reactivity of the corresponding boronates. rsc.org To overcome these limitations, pyridine-2-sulfinates have been developed as highly effective coupling partners. rsc.org

Palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with aryl and heteroaryl bromides offer another route for C-C bond formation. rsc.org Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst has also been demonstrated for the synthesis of fused heteroaromatic compounds. beilstein-journals.org The choice of ligand, such as PPh3, can significantly improve the yield of these reactions. beilstein-journals.org

Table 2: Key Carbon-Carbon Coupling Reactions for Aryl Substitution on Pyridines

| Reaction Type | Key Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine, Arylboronic acid | Palladium catalyst, base | Widely used, versatile for many substrates researchgate.net |

| Sulfinate Cross-Coupling | Halopyridine, Pyridine-2-sulfinate | Palladium catalyst | Overcomes limitations of boronic acids for 2-pyridyls rsc.org |

| Decarboxylative Coupling | 2-Picolinic acid, Aryl bromide | Palladium catalyst | Avoids the use of organometallic reagents rsc.org |

| Direct C-H Arylation | Pyridine, Aryl halide | Rhodium or Palladium catalyst | Atom-economical, avoids pre-functionalization nih.govbeilstein-journals.org |

Multistep Synthetic Sequences and Isolation of Key Intermediates

The construction of 2-amino-5-(2,3-difluorophenyl)isonicotinic acid necessitates a carefully designed multistep synthetic route. A plausible and efficient pathway involves a sequence of palladium-catalyzed cross-coupling reactions followed by an oxidation step. A common starting material for such a synthesis is a dihalogenated 4-methylpyridine, for instance, 2,5-dibromo-4-methylpyridine (B1301971).

The synthetic sequence can be outlined as follows:

Selective Suzuki-Miyaura Coupling : The first step involves a regioselective Suzuki-Miyaura cross-coupling reaction. The 5-bromo position of 2,5-dibromo-4-methylpyridine is selectively coupled with (2,3-difluorophenyl)boronic acid. This selectivity is achievable due to the differential reactivity of the halogen atoms on the pyridine ring. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. The resulting intermediate is 2-bromo-5-(2,3-difluorophenyl)-4-methylpyridine. The isolation of this intermediate is typically achieved through column chromatography to ensure high purity for the subsequent step.

Buchwald-Hartwig Amination : The second step is the introduction of the amino group at the 2-position via a Buchwald-Hartwig amination. The 2-bromo-5-(2,3-difluorophenyl)-4-methylpyridine intermediate is reacted with an ammonia equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under pressure, in the presence of a palladium catalyst and a suitable ligand, for example, Xantphos. This reaction yields 2-amino-5-(2,3-difluorophenyl)-4-methylpyridine. Purification of this intermediate is crucial and is generally performed by crystallization or chromatography.

Oxidation of the Methyl Group : The final step is the oxidation of the 4-methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic aerobic oxidation. acs.orgresearchgate.net The use of N-hydroxyphthalimide (NHPI) as a radical catalyst in the presence of cobalt(II) and manganese(II) salts under an oxygen or air atmosphere provides an environmentally benign and efficient method for this oxidation. acs.orgresearchgate.net Following the reaction, the desired product, this compound, is isolated, often by precipitation upon adjusting the pH of the reaction mixture, and can be further purified by recrystallization.

Optimization of Reaction Conditions and Yields for Complex Fluorinated Pyridines

The yield and purity of the final product are highly dependent on the optimization of the reaction conditions for each step of the synthesis. For complex fluorinated pyridines, this optimization is particularly crucial.

Optimization of Suzuki-Miyaura Coupling:

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent. For the coupling of a halopyridine with an arylboronic acid, a systematic screening of these parameters is essential. acs.orgmdpi.com

| Parameter | Variation | Observation | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ often provides good yields for this type of coupling. mdpi.com | mdpi.com |

| Ligand | PPh₃, SPhos, XPhos | The choice of ligand can significantly impact the reaction rate and yield, with bulky electron-rich phosphines often being effective. | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ and Cs₂CO₃ can accelerate the reaction, especially with sterically hindered substrates. acs.orgmdpi.com | acs.orgmdpi.com |

| Solvent | Dioxane, Toluene, DME/H₂O | A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents. mdpi.com | mdpi.com |

Optimization of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination for the synthesis of aminopyridines requires careful selection of the catalyst system and reaction conditions to achieve high yields and avoid side reactions. researchgate.netwikipedia.org

| Parameter | Variation | Observation | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Both are common precatalysts; their effectiveness depends on the chosen ligand. researchgate.net | researchgate.net |

| Ligand | Xantphos, BINAP, dppf | Bidentate phosphine (B1218219) ligands like Xantphos are often effective in preventing catalyst deactivation and promoting high yields. researchgate.netwikipedia.org | researchgate.netwikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is frequently used. | researchgate.net |

| Ammonia Source | NH₃ (gas), NH₄OH, Benzophenone imine | The choice of ammonia source can influence the reaction conditions required, with gaseous ammonia often necessitating a sealed reaction vessel. | organic-chemistry.org |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically preferred. | researchgate.net |

Optimization of Methyl Group Oxidation:

The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be optimized by screening different oxidizing systems. acs.orgresearchgate.net

| Parameter | Variation | Observation | Reference |

| Oxidizing System | KMnO₄, HNO₃, Aerobic oxidation with NHPI/Co(II)/Mn(II) | Aerobic oxidation is a greener and often more selective alternative to traditional strong oxidants. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Catalyst (for aerobic oxidation) | Co(OAc)₂, Mn(OAc)₂ | A combination of cobalt and manganese salts can have a synergistic effect, enhancing the reaction rate and yield. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Solvent | Acetic acid, Water | Acetic acid is a common solvent for NHPI-catalyzed oxidations. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Temperature | 100-150 °C | Higher temperatures are generally required to drive the oxidation to completion. acs.orgresearchgate.net | acs.orgresearchgate.net |

By systematically optimizing these reaction conditions, it is possible to develop a robust and high-yielding synthetic route to this compound and its analogues, which are important scaffolds in pharmaceutical research.

Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 5 2,3 Difluorophenyl Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, ¹⁹F, 2D NMR Techniques)

A complete structural assignment of 2-Amino-5-(2,3-difluorophenyl)isonicotinic acid would be achieved through a combination of one- and two-dimensional NMR techniques.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridine (B92270) ring, the aminophenyl group, the amino group, and the carboxylic acid. The protons on the pyridine ring would likely appear as doublets or singlets in the aromatic region. The protons of the difluorophenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atoms. The chemical shift of the amino group protons can vary and may appear as a broad singlet. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be observed for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the difluorophenyl ring. The carbons directly bonded to the fluorine atoms would appear as doublets due to one-bond C-F coupling, and other carbons in the difluorophenyl ring would show smaller couplings.

¹⁹F NMR spectroscopy is a crucial tool for characterizing fluorinated organic compounds. For this compound, two distinct signals would be expected for the two fluorine atoms on the phenyl ring, unless they are chemically equivalent. The chemical shifts and coupling constants would be characteristic of their positions on the aromatic ring.

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra would reveal proton-proton coupling networks, helping to identify adjacent protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule.

Interactive Data Table: Predicted NMR Data (Note: As specific experimental data is not publicly available, this table presents predicted chemical shift ranges based on related structures. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Pyridine CH | 7.5 - 8.5 | 110 - 150 | - |

| Phenyl CH | 7.0 - 7.8 | 115 - 140 | - |

| Amino NH₂ | 5.0 - 7.0 | - | - |

| Carboxyl COOH | 10.0 - 13.0 | 165 - 175 | - |

| Pyridine C-NH₂ | - | 155 - 165 | - |

| Pyridine C-COOH | - | 140 - 150 | - |

| Phenyl C-F | - | 145 - 160 (d) | -120 to -150 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the molecular ion of this compound, which allows for the confirmation of its elemental composition. The expected fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for similar molecules include the loss of the carboxylic acid group (as CO₂), the amino group, and potentially cleavage of the bond between the pyridine and phenyl rings. Analysis of the isotopic pattern of the molecular ion would also be consistent with the presence of the constituent atoms.

Interactive Data Table: Predicted HRMS Data

| Ion | Predicted m/z |

| [M+H]⁺ | Calculated exact mass + 1.0078 |

| [M-H]⁻ | Calculated exact mass - 1.0078 |

| [M-COOH]⁺ | Calculated exact mass - 45.0029 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

The infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H | 3000 - 3100 |

| C=O (Carboxylic Acid) | 1700 - 1730 |

| C=C, C=N (Aromatic) | 1400 - 1600 |

| C-F | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol or methanol (B129727), would exhibit absorption maxima corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group. The presence of the amino and carboxylic acid groups, as well as the difluorophenyl substituent on the pyridine ring, would influence the position and intensity of these absorption bands. For isonicotinic acid, absorption maxima are typically observed around 214 nm and 264 nm. The substitution pattern of the target compound would be expected to cause shifts in these maxima. UV-Vis spectroscopy can also be a useful tool for assessing the purity of the compound, as impurities with significant UV absorbance would be detectable.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 5 2,3 Difluorophenyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of 2-Amino-5-(2,3-difluorophenyl)isonicotinic acid. These calculations provide a detailed understanding of the molecule's three-dimensional geometry, electronic structure, and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. For isonicotinic acid derivatives, analysis of these frontier orbitals reveals that charge transfer predominantly occurs within the molecule. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. researchgate.net These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. Red regions on the MEP map indicate areas of negative potential (nucleophilic), typically around electronegative atoms like oxygen and nitrogen, while blue regions signify positive potential (electrophilic), usually found around hydrogen atoms.

Table 1: Illustrative Quantum Chemical Properties

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

Note: The data in this table is illustrative of typical values for similar compounds and is intended to demonstrate the output of quantum chemical calculations.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. rjptonline.org This method is instrumental in drug discovery for identifying potential biological targets and understanding ligand-receptor interactions at the atomic level.

Prediction of Binding Modes and Key Intermolecular Interactions

For this compound, docking simulations can be performed against various protein targets to predict its binding mode within the active site. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Studies on similar heterocyclic compounds show that the nitrogen atom of the pyridine (B92270) ring and the amino group are often involved in forming crucial hydrogen bonds with amino acid residues like lysine, cysteine, or glutamine in the protein's active site. rjptonline.orgnih.gov The difluorophenyl group can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. mdpi.com The specific orientation and interactions are critical for the molecule's biological activity. nih.gov

Analysis of Ligand-Binding Site Complementarity and Energetics

The complementarity between the ligand and the binding site is assessed based on shape, size, and electronic properties. A high degree of complementarity typically results in a more stable complex. Docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity of the ligand for the protein. nih.gov A lower (more negative) binding energy indicates a stronger and more favorable interaction. By comparing the binding energies of different poses, the most likely binding mode can be identified. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Simulated Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to explore the conformational flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.commdpi.com

The stability of the ligand-protein complex during the simulation is often monitored by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. mdpi.com A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. These simulations can also reveal subtle changes in the protein's conformation upon ligand binding and highlight the role of water molecules in mediating interactions. nih.gov The results from MD simulations provide a more realistic and accurate understanding of the binding event than docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model for a class of compounds including this compound, it is possible to predict the activity of new, unsynthesized derivatives. mdpi.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics. mdpi.com A mathematical equation is then generated to correlate these descriptors with the observed biological activity. The predictive power of a QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govnih.gov A robust QSAR model can guide the design of new analogues with potentially enhanced activity. mdpi.com

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) for Intramolecular and Intermolecular Interactions

The analysis of non-covalent interactions (NCI) is a powerful method for visualizing and understanding weak interactions within and between molecules. nih.gov This technique is based on the electron density (ρ) and its reduced density gradient (RDG), s(r). nih.govjussieu.fr By plotting the RDG against the electron density, different types of non-covalent interactions can be identified and characterized.

In the context of this compound, NCI analysis can reveal:

Intramolecular Interactions: Hydrogen bonds between the amino and carboxylic acid groups, which can influence the molecule's preferred conformation.

Intermolecular Interactions: When docked in a protein active site, NCI analysis provides a detailed 3D map of all stabilizing interactions, including hydrogen bonds, van der Waals contacts, and potentially weaker C-H···π interactions. rsc.org

The resulting 3D NCI plots use color-coded isosurfaces to distinguish between different interaction types: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov This detailed visualization complements the information obtained from molecular docking and provides a deeper understanding of the forces driving molecular recognition. researchgate.net

In Silico Prediction of Metabolically Labile Sites (General, non-human specific)

Computational, or in silico, approaches are invaluable tools in the early stages of drug discovery for predicting the metabolic fate of novel chemical entities. These methods forecast the sites on a molecule most susceptible to metabolic transformation, often referred to as "metabolic hot spots" or sites of metabolism (SoM). By identifying these labile sites, medicinal chemists can strategically modify a compound's structure to enhance its metabolic stability and pharmacokinetic profile. A variety of computational tools, such as SmartCyp, RS-WebPredictor, CyProduct, and BioTransformer, employ diverse methodologies, including ligand-based and structure-based approaches, to predict P450-mediated metabolism and other biotransformations.

Ligand-based methods correlate a compound's chemical structure and properties with its metabolic fate, while structure-based approaches utilize the three-dimensional structures of metabolic enzymes to predict interactions with a substrate. These predictive models are often built using data from extensive databases of known metabolic transformations and can involve sophisticated techniques like machine learning and quantum-chemical calculations.

For the compound This compound , a hypothetical in silico metabolic prediction would identify several potential sites of metabolism based on its chemical structure. The primary metabolic pathways for a molecule of this nature would likely involve Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions.

The prediction of metabolically labile sites on This compound is based on established principles of xenobiotic metabolism. The following table outlines the most probable sites of metabolic attack as would be predicted by common in silico software. These predictions are ranked based on the chemical reactivity and accessibility of each site.

Table 1: Predicted Metabolically Labile Sites of this compound

| Predicted Site of Metabolism (SoM) | Potential Metabolic Reaction | Rationale for Lability |

|---|---|---|

| Aromatic ring (difluorophenyl) | Aromatic Hydroxylation | The difluorophenyl ring presents potential sites for oxidative metabolism. Although the fluorine atoms are deactivating, the unsubstituted positions are susceptible to hydroxylation by CYP enzymes. |

| Aromatic ring (pyridine) | Aromatic Hydroxylation | The pyridine ring is another potential site for oxidation. The electron-donating amino group can activate the ring towards electrophilic attack by CYP enzymes. |

| Amino group | N-oxidation, N-acetylation, N-glucuronidation | The primary amino group is a common site for both Phase I (oxidation) and Phase II (acetylation, glucuronidation) metabolic reactions. |

| Carboxylic acid group | Glucuronidation | The carboxylic acid moiety is a prime candidate for Phase II conjugation, specifically the formation of an acyl-glucuronide. |

The in silico analysis suggests that the primary routes of metabolism for This compound would likely involve oxidation of the aromatic rings and conjugation of the amino and carboxylic acid functional groups. Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl and heterocyclic rings. The exact position of hydroxylation on the difluorophenyl ring would be influenced by the electronic effects of the fluorine substituents and the steric constraints of the enzyme's active site.

Similarly, the pyridine ring is also a target for oxidation. The amino group, being an activating group, can direct oxidation to specific positions on the pyridine ring. Furthermore, the amino group itself is a well-known site for various metabolic transformations, including oxidation to hydroxylamines or nitroso derivatives, as well as conjugation reactions.

The carboxylic acid group is highly likely to undergo Phase II metabolism, particularly glucuronidation, which is a major pathway for the clearance of compounds containing acidic functional groups. This process involves the attachment of glucuronic acid, which significantly increases the water solubility of the compound, facilitating its excretion.

It is important to note that while in silico predictions provide valuable insights into potential metabolic pathways, they are theoretical in nature. Experimental validation through in vitro studies with liver microsomes or hepatocytes, followed by in vivo animal studies, would be necessary to confirm the actual metabolic profile of This compound .

Structure Activity Relationship Sar Investigations of 2 Amino 5 2,3 Difluorophenyl Isonicotinic Acid and Its Analogues

Systematic Modification of the Amino Group and its Influence on Activity

The 2-amino group on the pyridine (B92270) ring is a key functional group that can significantly influence the biological activity of 2-amino-5-arylisonicotinic acid derivatives. Modifications such as N-alkylation, N-acylation, and conversion to sulfonamides can alter the compound's electronic properties, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

While direct SAR studies on the N-substituted derivatives of 2-amino-5-(2,3-difluorophenyl)isonicotinic acid are not extensively documented in publicly available literature, general principles from related 2-aminopyridine (B139424) series can provide valuable insights. For instance, in many biologically active 2-aminopyridine scaffolds, the primary amino group is crucial for activity, often acting as a key hydrogen bond donor.

N-Alkylation: The introduction of alkyl groups on the 2-amino nitrogen can have varied effects. Small alkyl groups might be tolerated or even enhance activity by increasing lipophilicity, which can improve cell permeability. However, bulkier alkyl groups may introduce steric hindrance, disrupting the binding of the molecule to its target. In studies on other 2-aminopyridine derivatives, N-monoalkylation has been shown to be achievable under mild conditions, but the impact on biological activity is highly dependent on the specific target and the nature of the alkyl substituent.

N-Acylation: Acylation of the 2-amino group to form an amide (e.g., acetamido) can significantly alter the electronic nature of the nitrogen, making it less basic and introducing a hydrogen bond acceptor (the carbonyl oxygen). This modification can either decrease or in some cases, reorient the binding mode to a different target. For example, in a series of 5-acetamido-2-hydroxy benzoic acid derivatives, modifications to the acetamido group influenced their anti-nociceptive activity. nih.gov

N-Sulfonylation: Conversion of the amino group to a sulfonamide introduces a significantly different chemical moiety with a tetrahedral geometry and strong hydrogen bonding capabilities. The SAR of sulfonamide derivatives is often distinct from their amino counterparts, and the nature of the substituent on the sulfonyl group plays a critical role in determining activity.

| Modification | Potential Influence on Activity | General Observations in Related Scaffolds |

| N-Alkylation | Altered lipophilicity and steric bulk. | Small alkyl groups may be tolerated; bulky groups are often detrimental. |

| N-Acylation | Reduced basicity, introduction of H-bond acceptor. | Can either decrease or change the nature of the biological activity. |

| N-Sulfonylation | Introduction of a tetrahedral acidic N-H group and H-bond acceptors. | Activity is highly dependent on the sulfonyl substituent. |

Exploration of Substituents on the Phenyl Moiety (e.g., beyond 2,3-difluoro) and their Effects on Activity

In a related series of 2-amino-5-aryl-pyridines investigated as CB2 agonists, the substitution pattern on the aryl ring was found to significantly impact potency and selectivity. nih.gov Similarly, for 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, di-substitution on the aryl ring, particularly at the 2- and 3-positions with bulky, lipophilic groups, demonstrated the greatest anti-proliferative activity. mdpi.com This suggests that the region of the binding pocket accommodating the 5-phenyl group is sensitive to both the size and electronic nature of the substituents.

For this compound, moving beyond the 2,3-difluoro pattern could lead to analogues with improved activity or selectivity. The following table summarizes potential modifications and their predicted impact based on general medicinal chemistry principles and findings from related series.

| Phenyl Substituent | Position | Potential Effect on Activity |

| Electron-donating (e.g., -OCH3, -CH3) | ortho, meta, para | Can influence the electron density of the phenyl ring and potentially enhance binding through specific interactions. |

| Electron-withdrawing (e.g., -Cl, -CF3, -NO2) | ortho, meta, para | Can alter the pKa of the molecule and introduce new interactions, such as halogen bonding. |

| Bulky groups (e.g., -tBu, -phenyl) | para | May enhance van der Waals interactions if the binding pocket is large enough to accommodate them. |

| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | meta, para | Could form specific hydrogen bonds with the target, significantly increasing affinity. |

In the context of 2-amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 adenosine (B11128) receptor positive allosteric modulators, substitutions on the terminal phenyl ring, including fluoro and trifluoromethyl groups, were found to enhance activity. nih.gov This underscores the importance of a thorough exploration of the substitution pattern on the phenyl ring.

Impact of Fluorine Position and Number on Biological Activity and Selectivity

The presence, number, and position of fluorine atoms on the phenyl ring can have a profound impact on the biological activity and pharmacokinetic properties of a molecule. nih.govnih.gov Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without significantly increasing its steric bulk.

In the case of this compound, the 2,3-difluoro substitution pattern is a key feature. The impact of altering this pattern can be hypothesized based on known effects of fluorine in medicinal chemistry:

Number of Fluorine Atoms: Increasing the number of fluorine atoms generally increases lipophilicity, which can affect cell membrane permeability and plasma protein binding. nih.gov However, the relationship is not always linear and is context-dependent. nih.govnih.gov

Studies on fluorinated pyridines have shown that the topology of fluorination significantly influences physicochemical properties like lipophilicity and pKa. nih.govnih.gov For instance, in a series of 2-thiofluoroalkyl pyridines, the degree of fluorination and the position of the fluorine atoms had a complex, non-additive effect on lipophilicity. nih.govnih.gov

| Fluorine Pattern on Phenyl Ring | Potential Impact on Physicochemical Properties | Potential Impact on Biological Activity |

| 2-fluoro | Altered ring pKa and conformation. | May enhance binding through specific interactions with the target. |

| 4-fluoro | Increased lipophilicity. | Can improve membrane permeability. |

| 2,4-difluoro | Further modification of electronic and lipophilic properties. | May lead to enhanced potency or altered selectivity. |

| 2,5-difluoro | Different dipole moment compared to 2,3- or 2,4-difluoro. | Could lead to a different binding orientation. |

| 2,3,4-trifluoro | Increased lipophilicity and altered electronic profile. | May enhance potency but could also affect metabolic stability. |

The introduction of fluorine can also block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. mdpi.com

Stereochemical Considerations and the Influence of Chirality on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.govmdpi.commalariaworld.orglongdom.org Although this compound itself is achiral, the introduction of chiral centers through modification of the parent structure would necessitate a thorough investigation of the influence of stereochemistry on activity.

For instance, if a chiral substituent were introduced at the amino group or on an alkyl chain attached to the pyridine or phenyl ring, the resulting enantiomers would likely interact differently with a chiral biological target, such as a receptor or enzyme. It is common for one enantiomer to be significantly more active than the other (the eutomer and distomer, respectively).

In the development of new analogues, if a chiral center is introduced, the following steps are generally crucial:

Synthesis of the Racemate: Initial biological screening is often performed on the racemic mixture.

Chiral Separation or Asymmetric Synthesis: If the racemate shows promising activity, the individual enantiomers are separated or synthesized.

Evaluation of Individual Enantiomers: The pure enantiomers are then tested to determine their individual biological activities.

This process is essential for identifying the more potent enantiomer and for developing a safer and more effective drug, as the inactive or less active enantiomer may contribute to side effects or have off-target activities. The significance of chirality has been demonstrated in numerous drug classes, where the desired therapeutic effect resides in only one of the enantiomers. nih.govmdpi.commalariaworld.org

Relationship between Molecular Conformation and Biological Response

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with a biological target. The preferred conformation of this compound and its analogues will determine how well their functional groups are presented to the binding site of a receptor or enzyme.

The torsional angle between the pyridine and the 2,3-difluorophenyl ring is a key conformational feature. This angle is influenced by the steric and electronic effects of the substituents on both rings, particularly the ortho-substituents. The 2-amino group on the pyridine ring and the 2-fluoro substituent on the phenyl ring can lead to a non-planar arrangement to minimize steric repulsion.

Computational studies, such as conformational analysis and molecular modeling, can provide valuable insights into the low-energy conformations of these molecules. For example, studies on 2-phenylpyridine (B120327) oligomers have shown that different conformers (linear vs. helical) exhibit distinct spectroscopic properties, which reflects their different electronic environments. nih.govacs.org

Understanding the bioactive conformation—the conformation the molecule adopts when bound to its target—is a key goal of SAR studies. This can be achieved through techniques like X-ray crystallography of ligand-protein complexes or through pharmacophore modeling based on a series of active analogues. The relationship between the preferred solution-phase conformation and the bioactive conformation can provide insights into the energetic cost of binding.

Comparative SAR with Other Isonicotinic Acid Derivatives and Fluorinated Pyridines

To better understand the SAR of this compound, it is instructive to compare its structural features and biological activities with those of other isonicotinic acid derivatives and fluorinated pyridines.

Isonicotinic Acid Derivatives: Isonicotinic acid hydrazide (isoniazid) and its derivatives are a well-known class of compounds with antimycobacterial activity. colab.wsresearchgate.netresearchgate.netnih.govnih.govwjbphs.comnih.gov SAR studies on these compounds have shown that modifications to the hydrazide moiety and substitution on the pyridine ring can significantly impact their activity. colab.wsnih.gov For instance, the reactivity of the pyridine nitrogen has been shown to be essential for the biological activity of 2-substituted isonicotinic acid hydrazides. nih.gov While the biological target of these compounds may differ from that of this compound, the general principles of how substituents on the pyridine ring affect physicochemical properties and biological activity can be informative.

By comparing the SAR of this compound with these related classes of compounds, a more comprehensive understanding of the key structural requirements for its biological activity can be achieved.

In Vitro Biological Mechanism and Target Engagement Research for 2 Amino 5 2,3 Difluorophenyl Isonicotinic Acid

Identification of Putative Biological Targets through Mechanistic Studies

While specific biological targets for 2-amino-5-(2,3-difluorophenyl)isonicotinic acid have not been definitively identified, research on structurally similar fluorinated aromatic amino acids suggests potential avenues of interaction. These analogues are known to interfere with metabolic pathways involving natural amino acids. Therefore, it is hypothesized that this compound may act as a competitive inhibitor for enzymes and transport proteins that recognize phenylalanine, tyrosine, or tryptophan. The presence of the difluorophenyl moiety could influence binding affinity and specificity to these targets.

In Vitro Enzyme Inhibition and Activation Assays

Direct evidence from in vitro enzyme inhibition or activation assays for this compound is not yet extensively documented. However, based on the activity of related nicotinic acid derivatives, it is plausible that this compound could exhibit inhibitory effects on certain enzymes. For instance, some nicotinic acid derivatives have been shown to inhibit enzymes like tartrate-resistant acid phosphatase (TRAP). nih.gov Further enzymatic screening is necessary to determine if this compound possesses similar inhibitory capabilities against a range of enzymatic targets.

Receptor Binding and Functional Assays in Model Systems

The interaction of this compound with specific cellular receptors is an area requiring further investigation. Methodologies for such studies, including radioligand binding assays, are well-established for various receptor types, including sigma receptors and G-protein coupled receptors. core.ac.uknih.govnih.gov These techniques could be employed to screen the compound against a panel of receptors to identify any significant binding affinities. The structural resemblance to other bioactive small molecules suggests that it could potentially interact with receptors involved in cellular signaling pathways.

Cellular Assays for Investigating Biological Responses

The biological response to this compound has been primarily investigated through cellular assays, which have indicated potential antiproliferative and antimicrobial activities.

Antiproliferative Activity

Studies on analogous fluorinated aromatic amino acids have demonstrated their ability to inhibit the growth of cancer cell lines. For example, compounds such as L-4-fluorotryptophan and L-p-fluorophenylalanine have shown effective and irreversible inhibition of cell growth in human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. nih.gov Similarly, various derivatives of 2-aminonicotinonitriles and other heterocyclic compounds have exhibited significant antiproliferative effects against a range of cancer cell lines, sometimes surpassing the potency of established chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922). nih.govmdpi.commdpi.commdpi.com While specific IC50 values for this compound are not yet published, these findings suggest that it may also possess antiproliferative properties worth investigating in various cancer cell models.

| Cell Line | Compound Type | Observed Effect |

| MCF-7 | Fluorinated Tryptophan Analogues | Growth inhibition (IC50: 3-15 µM) nih.gov |

| HCV29T, SW707, A549, T47D | 2-amino-1,3,4-thiadiazole derivatives | Antiproliferative effect, some higher than cisplatin nih.gov |

| MCF-7, MDA-MB-231 | 2-amino-4,6-diphenylnicotinonitriles | Cytotoxicity, some surpassing doxorubicin mdpi.com |

Antimicrobial Activity

Derivatives of 2-aminonicotinic acid have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown strong inhibitory effects against the growth of Gram-positive bacteria, particularly Bacillus subtilis, with activity comparable to the antibiotic ampicillin. nih.gov This suggests that this compound may also exhibit antimicrobial activity, a hypothesis that warrants testing against a spectrum of bacterial and fungal pathogens.

Elucidation of Cellular Uptake and Intracellular Distribution Mechanisms in Experimental Models

The mechanism by which this compound enters cells is likely facilitated by amino acid transporters. Research on similar fluorinated aromatic amino acids has identified the L-type amino acid transporter (LAT) system as a key mediator of cellular uptake. nih.gov These transporters actively move the compounds across the cell membrane, leading to a significant intracellular accumulation, which can be up to 70-fold higher than the extracellular concentration. nih.gov The efficiency of this uptake mechanism is crucial for the compound to reach its intracellular targets and exert its biological effects. The intracellular distribution would then depend on the specific interactions of the compound with subcellular organelles and macromolecules.

Development and Validation of Academic Analytical Methods for 2 Amino 5 2,3 Difluorophenyl Isonicotinic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

A precise and reliable HPLC method is essential for determining the purity of 2-Amino-5-(2,3-difluorophenyl)isonicotinic acid and for its quantitative analysis in various research contexts. The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation from potential impurities and degradation products.

A reverse-phase HPLC (RP-HPLC) method is typically suitable for a polar aromatic compound like this compound. The method development process focuses on selecting an appropriate column, mobile phase composition, and detector wavelength to ensure optimal resolution, peak shape, and sensitivity. An isocratic method using a simple mobile phase is often preferred for its robustness and reproducibility. sielc.com

A representative set of optimized HPLC conditions is presented below. The acidic mobile phase ensures the protonation of the amino and carboxylic acid groups, leading to consistent retention and sharp peak shapes on a C18 column. UV detection is selected based on the chromophoric nature of the difluorophenyl and pyridine (B92270) rings.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.05% Sulfuric Acid in Water (10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

System suitability testing is an integral part of the method, performed before any analysis to ensure the chromatographic system is performing adequately. globalresearchonline.net Key parameters include retention time (RT), tailing factor, and theoretical plates.

Table 2: System Suitability Test Results

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Retention Time (RT) | Consistent within ± 3% | 4.52 min |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | > 2000 | 6500 |

| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | 0.85% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in complex biological matrices, an LC-MS/MS method is superior. mdpi.com This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. mdpi.comajol.info The method is particularly useful for detecting trace amounts of the analyte. nih.gov

The development involves optimizing both the chromatographic separation and the mass spectrometric parameters. A simple protein precipitation step is often employed for sample preparation from biological fluids. mdpi.com In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which significantly enhances selectivity and reduces background noise. mdpi.com

Table 3: Representative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | Specific fragment ions for quantification/confirmation |

| Drying Gas Temp. | 330 °C |

| Spray Voltage | 3 kV |

Spectrophotometric Methods for Concentration Determination in Research Solutions

For rapid concentration determination in simple, pure solutions, UV-Vis spectrophotometry offers a straightforward and accessible method. nih.gov This technique is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths. The aromatic rings in this compound provide strong UV absorbance. nih.gov

The method involves scanning the UV-Vis spectrum of the compound in a suitable solvent (e.g., methanol (B129727) or a buffer) to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. This method is particularly useful for quickly verifying the concentration of stock solutions in a research setting. nih.gov

Table 4: Example Calibration Data for Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |

|---|---|

| 2.5 | 0.112 |

| 5.0 | 0.225 |

| 10.0 | 0.451 |

| 15.0 | 0.674 |

Validation Parameters for Research-Oriented Analytical Methods (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

Validation ensures that an analytical method is suitable for its intended purpose by providing reliable, reproducible, and accurate data. pharmacyjournal.in The key validation parameters are defined by guidelines from bodies such as the International Council for Harmonisation (ICH). globalresearchonline.netfda.gov

Linearity: This demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a specified range. It is typically evaluated by linear regression analysis of the calibration curve, with a correlation coefficient (r²) close to 1.0 indicating good linearity. nih.govresearchgate.net

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. ikev.orgnih.gov

Precision: This expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically reported as the relative standard deviation (%RSD). ikev.orgnih.gov

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.netbiopharminternational.com

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netbiopharminternational.com

Table 5: Summary of Typical Validation Parameter Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 3.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

Future Research Directions and Translational Perspectives for 2 Amino 5 2,3 Difluorophenyl Isonicotinic Acid

The unique structural attributes of 2-Amino-5-(2,3-difluorophenyl)isonicotinic acid, featuring a 2-aminopyridine (B139424) core, a difluorophenyl moiety, and an isonicotinic acid group, position it as a compound of significant interest for future research in medicinal chemistry and chemical biology. The exploration of this molecule and its derivatives holds potential for uncovering novel therapeutic agents and research tools. Future efforts will likely focus on a multi-faceted approach, encompassing the rational design of new analogues, integration of cutting-edge computational and experimental techniques, elucidation of biological mechanisms, development of high-throughput screening platforms, and its application as a chemical probe.

Q & A

Q. What synthetic strategies are recommended for 2-Amino-5-(2,3-difluorophenyl)isonicotinic acid, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including coupling of fluorinated aromatic precursors with nicotinic acid derivatives. For example, 2,3-difluorobenzaldehyde can serve as a starting material for introducing the difluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling . Intermediate purification using HPLC with a YMC-Actus Triart C18 column and a mobile phase of MeCN/water (0.1% formic acid) is critical to ensure high purity . Key intermediates include halogenated pyridines and protected amino derivatives to prevent undesired side reactions.

Q. Which analytical methods are essential for characterizing this compound’s purity and structural integrity?

- LC-MS : Confirms molecular weight (e.g., observed m/z values matching theoretical [M+H]+) and detects impurities. Retention times under standardized HPLC conditions (e.g., 1.32 minutes using SMD-TFA05 conditions) aid in reproducibility .

- HPLC : Employ a C18 column with MeCN/water gradients to assess purity (>95% by peak area) .

- NMR : 1H/13C NMR and 2D techniques (e.g., COSY, HSQC) verify regiochemistry of fluorine substitution and amino group positioning.

Q. What biological targets are associated with structurally related isonicotinic acid derivatives?

Structurally similar compounds, such as isonicotinic acid N-oxide, inhibit Mycobacterium tuberculosis enoyl ACP reductase (InhA) with MIC values as low as 0.22 µM against drug-sensitive strains . Other analogs (e.g., 2,3-dimethylisonicotinic acid) exhibit activity in kinase inhibition assays, suggesting potential for targeting signaling pathways . Researchers should prioritize target fishing via molecular docking (e.g., using InhA or KDM4C crystal structures) and validate with enzymatic assays .

Advanced Research Questions

Q. How can researchers evaluate the compound’s inhibitory effects on epigenetic regulators like histone demethylases?

- Enzyme assays : Recombinant KDM4C (or related JmjC-domain demethylases) can be incubated with the compound, using methylated histone peptides as substrates. Demethylation is quantified via fluorescence (e.g., AlphaScreen) or antibody-based detection.

- Cellular assays : Measure changes in H3K9me3 levels via immunofluorescence or Western blot in cell lines treated with the compound. Include controls with known inhibitors (e.g., JIB-04) to validate assay conditions.

- Dose-response profiling : Determine IC50 values across multiple cell lines to assess potency and selectivity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Standardize assay conditions : Variations in buffer pH, cofactors (e.g., Fe²⁺ for demethylases), or cell culture media can alter results. Replicate studies under identical conditions.

- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.

- Compound validation : Verify purity (>98% by HPLC) and stability (e.g., in DMSO or aqueous buffers) to exclude degradation artifacts .

Q. How should pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

- In vitro assays :

- Hepatic microsomes : Incubate the compound with liver microsomes to measure metabolic half-life and identify major metabolites via LC-MS/MS.

- Plasma stability : Assess degradation in plasma over 24 hours.

- In vivo studies : Administer the compound to rodents (e.g., IV and oral routes) and collect plasma at timed intervals. Calculate AUC, Cmax, and half-life using non-compartmental analysis.

- In silico modeling : Predict ADMET properties (e.g., LogP, CYP450 interactions) using tools like SwissADME to guide dosing regimens .

Methodological Considerations

- Synthetic reproducibility : Use anhydrous conditions for fluorination steps to minimize byproducts .

- Data interpretation : Cross-reference LC-MS fragmentation patterns with databases (e.g., PubChem) to confirm structural assignments .

- Biological relevance : Prioritize cell lines with endogenous expression of hypothesized targets (e.g., cancer lines for KDM4C studies) to ensure physiological relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.